molecular formula C11H14BrN B7987093 (R)-1-Benzyl-3-bromopyrrolidine

(R)-1-Benzyl-3-bromopyrrolidine

Cat. No.: B7987093
M. Wt: 240.14 g/mol
InChI Key: VOXJTPBOJBQGSL-LLVKDONJSA-N
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Description

®-1-Benzyl-3-bromopyrrolidine is a chiral compound that belongs to the class of bromopyrrolidines It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a bromine atom attached to the third carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzyl-3-bromopyrrolidine typically involves the bromination of ®-1-benzylpyrrolidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods: Industrial production of ®-1-Benzyl-3-bromopyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: ®-1-Benzyl-3-bromopyrrolidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of ®-1-benzylpyrrolidine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.

    Oxidation Products: Various oxidized derivatives of the pyrrolidine ring.

    Reduction Products: ®-1-Benzylpyrrolidine.

Scientific Research Applications

®-1-Benzyl-3-bromopyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential as a ligand in the study of enzyme mechanisms and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-bromopyrrolidine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets. The benzyl group can enhance lipophilicity, improving membrane permeability and bioavailability.

Comparison with Similar Compounds

    (S)-1-Benzyl-3-bromopyrrolidine: The enantiomer of the compound, which may have different biological activities and properties.

    1-Benzyl-3-chloropyrrolidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    1-Benzyl-3-iodopyrrolidine:

Uniqueness: ®-1-Benzyl-3-bromopyrrolidine is unique due to its specific stereochemistry and the presence of the bromine atom, which can participate in unique chemical interactions and reactions. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(3R)-1-benzyl-3-bromopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXJTPBOJBQGSL-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1Br)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1Br)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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